molecular formula C16H11F3N2 B13944134 N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine

N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine

Cat. No.: B13944134
M. Wt: 288.27 g/mol
InChI Key: TUKFHJNEGDCBMA-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique characteristics, such as biological activities and light-emitting properties. These compounds have attracted significant attention in pharmaceuticals and materials science due to their diverse applications .

Preparation Methods

The synthesis of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids . These reactions typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.

Chemical Reactions Analysis

N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by affecting its electrostatic and steric properties . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be compared with other fluorinated isoquinolines, such as:

  • 1-(trifluoromethyl)isoquinoline
  • 4-(trifluoromethyl)isoquinoline

These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can lead to variations in their chemical and biological properties . The unique positioning of the trifluoromethyl group in this compound contributes to its distinct characteristics and applications.

Properties

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]isoquinolin-1-amine

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)12-5-3-6-13(10-12)21-15-14-7-2-1-4-11(14)8-9-20-15/h1-10H,(H,20,21)

InChI Key

TUKFHJNEGDCBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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